molecular formula C13H14N4O B2945712 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine CAS No. 2380097-80-1

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine

Cat. No.: B2945712
CAS No.: 2380097-80-1
M. Wt: 242.282
InChI Key: VGAOSQKYATULOS-UHFFFAOYSA-N
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Description

“2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine” is a chemical compound. It is a derivative of pyrimidine, which is a heterocyclic compound that exhibits a wide range of pharmacological activities . Pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a pyrimidine core with a pyridin-3-yloxymethyl group attached to an azetidin-1-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Diels–Alder reaction and a subsequent reaction with hydrogen .

Future Directions

The future directions for “2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine” could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-12(7-14-4-1)18-10-11-8-17(9-11)13-15-5-2-6-16-13/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOSQKYATULOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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